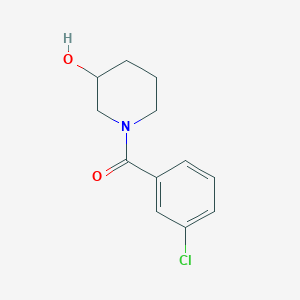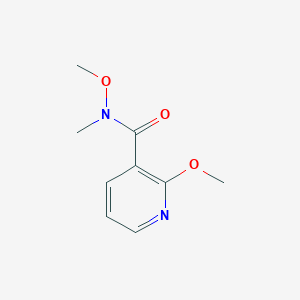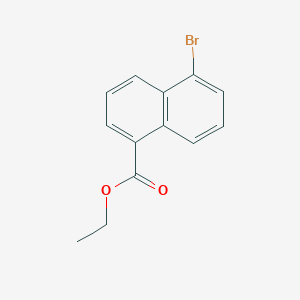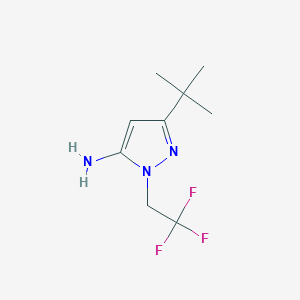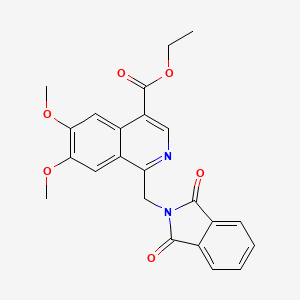
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate
描述
The compound “Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate” is a chemical compound with a complex structure . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of isoindolinones involves the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the produced methyl anthranilate to furnish isoindole .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD has also been used to verify the structure of these compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the decarboxylation reaction of dimethyl malonate derivatives under Krapcho reaction conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .科研应用
Synthesis and Chemical Properties
Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate is a compound of interest in the field of organic chemistry, specifically in the synthesis of complex molecules. For instance, the efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, a related compound, illustrates the potential for industrial production due to its simple operation and fewer steps required in the process (Chen Jian-xi, 2014). This suggests that Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate might have similar synthetic pathways and applications.
Reactivity and Derivatives
The reactivity of this compound and its derivatives is an area of significant interest. For instance, the study of the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline highlights the diverse range of quinolones and tetrahydro-4-oxoquinolines that can be obtained through oxidation processes (Guillou et al., 1998). This implies that Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate may also undergo similar reactions, leading to a variety of chemical derivatives.
Biological Activities
A significant aspect of its application is in the realm of medicinal chemistry. For example, the compound’s derivatives have been studied for their cytotoxicity and potential as anticancer agents, as seen in the synthesis of novel annulated dihydroisoquinoline heterocycles (Saleh et al., 2020). This highlights the possibility of Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate or its derivatives being explored for similar biological activities.
未来方向
性质
IUPAC Name |
ethyl 1-[(1,3-dioxoisoindol-2-yl)methyl]-6,7-dimethoxyisoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-4-31-23(28)17-11-24-18(16-10-20(30-3)19(29-2)9-15(16)17)12-25-21(26)13-7-5-6-8-14(13)22(25)27/h5-11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVGNJGGIXFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=CC(=C(C=C21)OC)OC)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



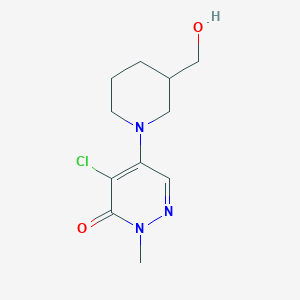
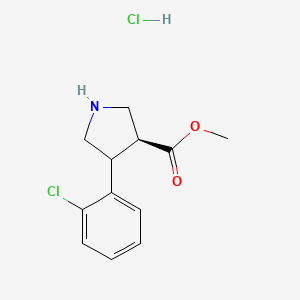
acetic Acid](/img/structure/B1419602.png)
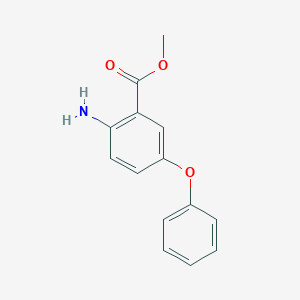
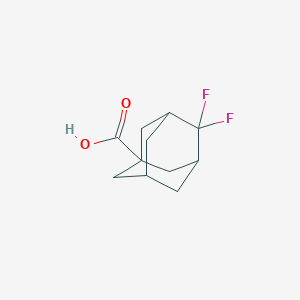
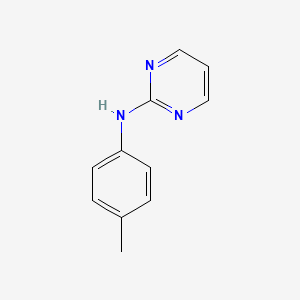
![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)
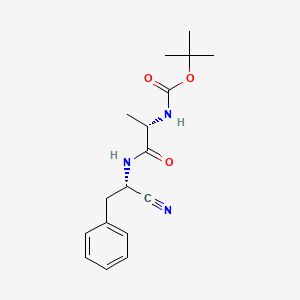
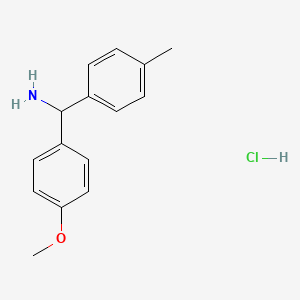
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)
